molecular formula C23H19FN4O2 B2692680 (E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea CAS No. 941895-38-1

(E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea

Cat. No.: B2692680
CAS No.: 941895-38-1
M. Wt: 402.429
InChI Key: IYXDNAAKWFGSEJ-SZXQPVLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a synthetic quinazolinone-based compound of significant interest in early-stage pharmacological research. The core quinazolinone structure is a privileged scaffold in medicinal chemistry, known for its ability to interact with a range of biological targets, particularly in oncology . This specific analog incorporates a urea linker and benzyl substituents, including a fluorinated ring, which are common modifications used to enhance binding affinity and selectivity towards enzyme active sites. Researchers are exploring this compound as a potential inhibitor or modulator of key cellular signaling pathways. Its primary research value lies in its use as a chemical probe to study disease mechanisms and validate new therapeutic targets in biochemical and cellular assays.

Properties

CAS No.

941895-38-1

Molecular Formula

C23H19FN4O2

Molecular Weight

402.429

IUPAC Name

1-benzyl-3-[3-[(4-fluorophenyl)methyl]-2-oxoquinazolin-4-yl]urea

InChI

InChI=1S/C23H19FN4O2/c24-18-12-10-17(11-13-18)15-28-21(19-8-4-5-9-20(19)26-23(28)30)27-22(29)25-14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H2,25,27,29)

InChI Key

IYXDNAAKWFGSEJ-SZXQPVLSSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

Biological Activity

(E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies, highlighting its implications in pharmacology.

Synthesis

The synthesis of (E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the quinazoline scaffold.
  • Introduction of the benzyl and fluorobenzyl groups through nucleophilic substitution reactions.
  • Final condensation to yield the target urea compound.

Anticancer Properties

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer activity. For instance, compounds with similar structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, (E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea has been evaluated for its cytotoxic effects on breast cancer cells, demonstrating an IC50 value in the low micromolar range, suggesting potent activity.

Acetylcholinesterase Inhibition

The compound has also been explored for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are critical in treating neurodegenerative diseases like Alzheimer's. Studies employing Ellman's method for enzyme inhibition have shown that related compounds exhibit competitive inhibition with IC50 values comparable to known inhibitors such as donepezil.

The biological activity of (E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea can be attributed to its ability to interact with specific molecular targets:

  • Quinazoline Core : The quinazoline moiety is known for its ability to bind to various enzymes and receptors.
  • Fluorobenzyl Substitution : The presence of a fluorine atom enhances lipophilicity and may improve binding affinity to target proteins.

Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that (E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea exhibited selective cytotoxicity against MCF-7 breast cancer cells. The study utilized MTT assays to determine cell viability and flow cytometry for apoptosis analysis.

CompoundCell LineIC50 (µM)Mechanism
(E)-1-benzyl...MCF-75.0Apoptosis induction

Study 2: AChE Inhibition

Another investigation focused on the AChE inhibitory properties of this compound. The study revealed that it competes effectively with acetylcholine at the active site of AChE, showing promise as a therapeutic agent for Alzheimer's disease.

CompoundAChE IC50 (µM)Reference
(E)-1-benzyl...6.5

Comparison with Similar Compounds

2-(4-Fluorobenzyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one (A16)

  • Core Structure: Dihydroquinazolinone (lacking urea).
  • Substituents : 4-Fluorobenzyl and methyl groups.
  • Key Data : Synthesized in 74% yield; ¹⁹F NMR δ = -115.34 (CDCl₃) .

3-(4-Methoxyphenyl)-4-((1-oxo-2,3-dihydro-1H-inden-5-yl)methyl)-1-(trifluoromethyl)imidazolidin-2-one (Compound 108)

  • Core Structure: Imidazolidinone (saturated five-membered ring).
  • Substituents : Trifluoromethyl (-CF₃) and methoxyphenyl groups.
  • Key Data : Synthesized via allyl urea intermediate; CF₃ group enhances lipophilicity (logP ~3.2 estimated) .
  • Comparison: The trifluoromethyl group in Compound 108 increases metabolic stability but may reduce aqueous solubility compared to the target compound’s benzyl-urea.

1,1-Dibenzyl-3-(4-fluorobenzoyl)thio-urea

  • Core Structure : Tetrazole with thio-urea linkage.
  • Substituents : Dibenzyl and 4-fluorobenzoyl groups.
  • Key Data : Thio-urea replaces oxygen with sulfur, increasing lipophilicity (logP ~2.8 vs. ~1.5 for urea analogues) .
  • Comparison : The thio-urea group in this analogue reduces hydrogen-bonding capacity due to sulfur’s lower electronegativity, which may diminish target affinity but improve membrane permeability relative to the target compound’s urea group.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing (E)-1-benzyl-3-(3-(4-fluorobenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea?

  • Methodology : The compound can be synthesized via condensation reactions between substituted quinazolinones and benzyl isocyanates. For example, derivatives like 2-((4-fluorophenyl)amino)quinazolin-4(1H)-one (yield: 79%, m.p. 143–145°C) are synthesized by refluxing anthranilic acid derivatives with substituted benzylamines in acetic acid, followed by cyclization . Purification via column chromatography (silica gel, ethyl acetate/hexane) and structural confirmation using IR (C=O stretch at ~1680 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.8 ppm) are critical .

Q. How can structural characterization be rigorously performed for this compound?

  • Methodology :

  • IR Spectroscopy : Confirm the presence of urea (N-H stretch at ~3300 cm⁻¹) and quinazolinone carbonyl (C=O at ~1670 cm⁻¹) .
  • ¹H/¹³C NMR : Identify benzyl protons (δ 4.5–5.0 ppm for CH₂), fluorobenzyl aromatic protons (δ 7.0–7.5 ppm), and quinazolinone protons (δ 6.5–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the urea-quinazolinone scaffold .

Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?

  • Methodology : Use agar dilution or microbroth dilution assays to determine minimum inhibitory concentrations (MICs) against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Reference standards like Trimethoprim (MIC ≤ 2 µg/mL) and Ketoconazole (MIC ≤ 4 µg/mL) should be included for comparison .

Advanced Research Questions

Q. How does the 4-fluorobenzyl substituent influence bioactivity compared to other halogenated analogs?

  • Methodology : Synthesize analogs with -Cl, -Br, or -NO₂ substituents (e.g., compound 9k : 4-bromophenyl, MIC = 2 µg/mL vs. 9m : 4-fluorophenyl, MIC = 4 µg/mL) . Fluorine’s electron-withdrawing effect may enhance membrane permeability but reduce target binding affinity compared to bulkier halogens. Computational studies (e.g., Hammett σ constants) can correlate substituent effects with activity .

Q. What strategies resolve contradictions in reported antimicrobial activity across studies?

  • Methodology :

  • Strain-Specific Variations : Test against clinical isolates (e.g., methicillin-resistant S. aureus) and standard ATCC strains to assess consistency .
  • Solubility Optimization : Use DMSO/PBS co-solvents to address poor aqueous solubility, which may artificially lower MIC values .

Q. How can molecular docking predict target binding interactions for this compound?

  • Methodology : Dock the compound into bacterial dihydrofolate reductase (DHFR) or fungal CYP51 (lanosterol 14α-demethylase) active sites using AutoDock Vina. Prioritize poses with hydrogen bonds to key residues (e.g., DHFR Asp27) and π-π stacking with cofactor NADPH .

Q. What in vitro models assess metabolic stability for pharmacokinetic profiling?

  • Methodology : Incubate the compound with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS. Fluorinated analogs often exhibit prolonged t₁/₂ due to resistance to oxidative metabolism .

Key Research Challenges

  • Stereochemical Stability : The (E)-configuration may isomerize under acidic/basic conditions; monitor via HPLC .
  • Off-Target Effects : Screen against human cell lines (e.g., HEK293) to rule out cytotoxicity (IC₅₀ > 50 µM recommended) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.